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Compound of Interest

Compound Name: p-MENTH-3-ENE

Cat. No.: B1215651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
p-Menth-3-ene (C₁₀H₁₈) is a monoterpene and an alicyclic hydrocarbon.[1][2] As a member of

the terpene family, its thermochemical properties are of significant interest in various fields,

including fragrance, flavoring, and as a potential biofuel component. Understanding its

energetic characteristics, such as enthalpy of formation, heat capacity, and entropy, is crucial

for process design, safety assessments, and computational modeling of its behavior in

chemical and biological systems.

This technical guide provides a comprehensive overview of the available thermochemical data

for p-menth-3-ene. Due to the limited availability of direct experimental data for this specific

compound, this guide also presents data for structurally related and isomeric monoterpenes to

offer a comparative context. Furthermore, it details the established experimental protocols for

determining these thermochemical properties and discusses computational approaches as a

powerful alternative for data acquisition.

Physicochemical Properties of p-Menth-3-ene
Basic physicochemical properties of p-menth-3-ene are summarized in the table below.
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Property Value

Molecular Formula C₁₀H₁₈

Molecular Weight 138.25 g/mol

CAS Number 500-00-5

Stereochemistry Racemic

Thermochemical Data of p-Menth-3-ene and Related
Monoterpenes
Direct experimental thermochemical data for p-menth-3-ene, such as enthalpy of formation,

standard entropy, and heat capacity, are not readily available in the surveyed literature.

However, data for isomeric and structurally similar monoterpenes provide valuable reference

points. The following table summarizes key thermochemical data for limonene and 3-carene,

which are isomers of p-menth-3-ene.

Compound Formula
ΔfH°gas
(kJ/mol)

ΔfH°liquid
(kJ/mol)

Cp,gas
(J/mol·K)

S°gas
(J/mol·K)

p-Menth-3-

ene
C₁₀H₁₈

Data not

available

Data not

available

Data not

available

Data not

available

d-

Limonene[3]
C₁₀H₁₆

Data not

available

Data not

available

Data not

available

Data not

available

3-Carene[4] C₁₀H₁₆
Data not

available

Data not

available

Data not

available

Data not

available

Note: The absence of data highlights the need for experimental determination or high-level

computational studies for p-menth-3-ene.

Experimental Protocols for Thermochemical Data
Determination
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The determination of fundamental thermochemical properties for organic compounds like p-
menth-3-ene relies on a suite of well-established calorimetric and analytical techniques. The

following sections detail the standard experimental protocols applicable to this monoterpene.

Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data, typically

determined from the enthalpy of combustion (ΔcH°).

Methodology: Oxygen-Bomb Combustion Calorimetry

Sample Preparation: A precisely weighed sample of high-purity p-menth-3-ene (typically in a

gelatin capsule or on a sample holder) is placed in a crucible inside a high-pressure vessel,

the "bomb". A fuse wire is positioned to ensure ignition.

Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically ~30 atm) and

submerged in a known mass of water in a well-insulated calorimeter. The temperature of the

water is monitored with high precision.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and

the surrounding water, causing a temperature rise. The temperature is recorded until it

reaches a stable maximum and then begins to cool.

Data Analysis: The heat released during combustion is calculated from the temperature rise

and the heat capacity of the calorimeter system (determined through calibration with a

standard substance like benzoic acid). Corrections are applied for the heat of ignition and

any side reactions (e.g., formation of nitric acid from residual nitrogen).

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated

from the heat released. The standard enthalpy of formation is then derived using Hess's law,

with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Entropy Determination
Heat capacity (Cp) and standard entropy (S°) are determined through low-temperature

adiabatic calorimetry.
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Methodology: Adiabatic Calorimetry

Sample Preparation: A purified sample of p-menth-3-ene is sealed in a calorimeter vessel

under vacuum.

Calorimeter and Cryostat: The calorimeter vessel is placed in a cryostat and cooled to near

absolute zero (typically around 5 K). The calorimeter is surrounded by an adiabatic shield,

the temperature of which is precisely controlled to match that of the sample vessel,

minimizing heat exchange with the surroundings.

Heating and Measurement: A known amount of electrical energy is supplied to the sample,

and the resulting temperature increase is measured. This process is repeated in small

increments up to and beyond room temperature.

Data Analysis: The heat capacity at each temperature is calculated from the energy input

and the temperature change. The experimental heat capacity data is then used to determine

the standard entropy and enthalpy at 298.15 K by integrating the Cp/T versus T and Cp

versus T curves, respectively, from 0 K.

Vapor Pressure and Enthalpy of Vaporization
Vapor pressure is a critical property for understanding the volatility of a compound and for

deriving the enthalpy of vaporization (ΔvapH).

Methodology: Static Method

Apparatus: A sample of p-menth-3-ene is placed in a thermostated vessel connected to a

pressure transducer. The system is evacuated to remove air.

Measurement: The sample is maintained at a constant temperature, and the pressure is

allowed to equilibrate. The equilibrium pressure is recorded as the vapor pressure at that

temperature.

Temperature Range: Measurements are repeated over a range of temperatures.

Data Analysis: The enthalpy of vaporization is determined from the temperature dependence

of the vapor pressure using the Clausius-Clapeyron equation.
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Computational Thermochemistry
In the absence of experimental data, computational methods provide a robust means of

estimating thermochemical properties.

Methodology: Density Functional Theory (DFT)

Molecular Modeling: The three-dimensional structure of the p-menth-3-ene molecule is built

and optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G*).

Frequency Calculations: Vibrational frequency calculations are performed on the optimized

structure to confirm it is a true minimum on the potential energy surface and to obtain the

zero-point vibrational energy and thermal contributions to enthalpy and entropy.

Property Calculation: The standard enthalpy of formation, heat capacity, and entropy are

calculated using statistical mechanics principles based on the computed vibrational

frequencies and molecular structure.

Experimental and Computational Workflow
The following diagram illustrates the logical workflow for the determination of thermochemical

data for p-menth-3-ene, combining both experimental and computational approaches.
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Workflow for Thermochemical Data Determination.

Conclusion
While direct experimental thermochemical data for p-menth-3-ene is currently scarce in the

public domain, established methodologies in calorimetry and computational chemistry provide

clear pathways for its determination. The data for isomeric monoterpenes such as limonene

and carene serve as valuable benchmarks. For researchers and professionals in drug

development and other fields requiring precise thermochemical data, a combination of the

experimental protocols and computational methods outlined in this guide will enable the
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generation of a comprehensive and reliable thermochemical profile for p-menth-3-ene. This, in

turn, will facilitate more accurate modeling, process optimization, and safety assessments

involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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